tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate

Catalog No.
S15850912
CAS No.
M.F
C12H22INO3
M. Wt
355.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-ca...

Product Name

tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate

Molecular Formula

C12H22INO3

Molecular Weight

355.21 g/mol

InChI

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3

InChI Key

RHXIXNLVWXIHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CI)OC

Tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C11_{11}H20_{20}INO2_2 and a molecular weight of approximately 311.16 g/mol. It features a piperidine ring substituted with a tert-butyl group, an iodomethyl group, and a methoxy group, making it a unique structure within the class of piperidine derivatives. The compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity.

Typical for piperidine derivatives, including:

  • Nucleophilic Substitution Reactions: The iodomethyl group can act as a leaving group, allowing for substitution with nucleophiles.
  • Esterification: The carboxylate moiety can undergo esterification reactions to form various esters.
  • Reduction Reactions: The methoxy group can be reduced under specific conditions to yield alcohols or other functional groups.

These reactions enable the synthesis of more complex molecules, which are useful in pharmaceutical applications.

The synthesis of tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidines or related precursors.
  • Introduction of the Iodomethyl Group: This can be achieved through reactions involving iodide reagents.
  • Methoxy Group Installation: Often accomplished via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
  • Carboxylation: The tert-butyl ester can be introduced through standard esterification techniques.

These methods allow for the efficient production of the compound with good yields.

Tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate has several notable applications:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Chemical Synthesis: Utilized in the development of new materials and chemicals due to its reactive functional groups.
  • Biological Studies: Investigated for its potential effects on biological systems, contributing to drug discovery efforts.

Several compounds share structural similarities with tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
Tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate145508-94-70.91Different position of iodomethyl substitution
Tert-Butyl 3-iodopiperidine-1-carboxylate850761-36-30.91Lacks methoxy group; simpler structure
(R)-Tert-butyl 3-iodopyrrolidine-1-carboxylate1234576-86-30.89Pyrrolidine instead of piperidine
Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate774234-25-20.89Similar structure but different ring type
Tert-butyl piperidine-1-carboxylate75844-69-80.81No halogen substitution; simpler structure

The unique combination of functional groups in tert-butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate contributes to its distinct reactivity and potential biological properties compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

355.06444 g/mol

Monoisotopic Mass

355.06444 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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